2-(Aminomethyl)pentanoic acid;hydrochloride
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Overview
Description
“2-(Aminomethyl)pentanoic acid;hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2. It is also known as "2-(Aminomethyl)-4-methylpentanoic acid hydrochloride" . It is typically stored at room temperature and is available in a solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a bisfuran diamine monomer, which is similar to the structure of “this compound”, was achieved by condensing 2-aminomethyl furan with levulinic acid using an acid catalyst .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H . This indicates that the compound consists of a pentanoic acid backbone with an aminomethyl group attached.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 167.64 .Scientific Research Applications
Synthesis of Amino Acids
Research has demonstrated the preparation and resolution of L-2-amino-5-(p-methoxyphenyl)pentanoic acid, among other derivatives, as constituent amino acids in AM-toxins. These compounds are synthesized through a process involving hydrolysis by hydrochloric acid, showcasing a method without drastic acid treatment for the synthesis and resolution of these amino acids (Shimohigashi, Lee, & Izumiya, 1976).
Biocatalysis
In another study, the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a biocatalytic one-pot cyclic cascade. This involved coupling an aldol reaction with a stereoselective transamination, demonstrating the compound's utility in producing chiral building blocks for drug development and industrial manufacturing (Hernández et al., 2017).
Development of Platform Chemicals
Alpha and beta-glucoisosaccharinic acids, derived from the treatment of cellulosic materials with aqueous alkali, have been explored for their potential as platform chemicals. Their highly functionalized carbon skeleton, with fixed chirality, makes them ideal for synthesis applications, with studies exploring the protecting group chemistry of these acids (Almond et al., 2018).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
2-(aminomethyl)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(4-7)6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABJWXCTWGEDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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